molecular formula C10H16O2 B595633 Eucamalol CAS No. 145544-91-8

Eucamalol

Cat. No.: B595633
CAS No.: 145544-91-8
M. Wt: 168.236
InChI Key: ZPACRXLIAKZISA-ZJUUUORDSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Eucamalol is typically extracted from the essential oil of Eucalyptus camaldulensis through steam distillation or hydrodistillation . The essential oil is a complex mixture of terpenoids, including monoterpenes and sesquiterpenes, as well as various aromatic phenols, oxides, ethers, alcohols, esters, aldehydes, and ketones . The extraction process involves collecting the foliage of the eucalyptus tree and subjecting it to steam or hydrodistillation to obtain the essential oil, which is then further purified to isolate this compound.

Chemical Reactions Analysis

Eucamalol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. For instance, oxidation of this compound can lead to the formation of aldehydes and ketones, while reduction can yield alcohols . Substitution reactions involving this compound can result in the formation of various derivatives, depending on the substituents introduced.

Scientific Research Applications

Eucamalol has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is studied for its unique chemical properties and potential as a precursor for synthesizing other compounds. In biology, this compound is investigated for its antimicrobial and insecticidal properties . In medicine, it is explored for its potential therapeutic effects, including its use as a mosquito repellent and its role in preventing mosquito-borne diseases . In industry, this compound is used in the formulation of insect repellents and other pest control products .

Mechanism of Action

The mechanism of action of eucamalol involves its interaction with the olfactory receptors of mosquitoes, particularly Aedes albopictus. This compound acts as a repellent by interfering with the mosquito’s ability to detect human odors, thereby reducing the likelihood of mosquito bites . The molecular targets and pathways involved in this process include the olfactory receptor neurons and the associated signaling pathways that mediate the mosquito’s response to odors.

Properties

IUPAC Name

3-hydroxy-4-propan-2-ylcyclohexene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-7(2)9-4-3-8(6-11)5-10(9)12/h5-7,9-10,12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPACRXLIAKZISA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC(=CC1O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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